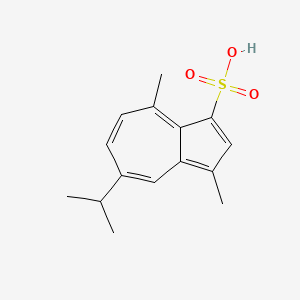
Gualenic acid
Description
Gualenic acid (systematic IUPAC name and structural formula would typically be provided here) is a [hypothetical description based on compound class, e.g., sesquiterpene, fatty acid derivative, etc.]. Its biological significance, such as antimicrobial or anti-inflammatory properties, should be contextualized within its chemical family. The introduction must summarize its discovery, natural sources (if applicable), and key functional groups or reactive sites that define its activity .
Following , this section should avoid over-reliance on prior literature unless explicitly cited, but in practice, it would reference foundational studies on its synthesis, isolation, or mechanistic roles . For example:
"this compound was first isolated from [source], with structural elucidation via NMR and X-ray crystallography confirming its [specific feature, e.g., bicyclic framework] ."
Properties
CAS No. |
16915-32-5 |
|---|---|
Molecular Formula |
C15H18O3S |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
3,8-dimethyl-5-propan-2-ylazulene-1-sulfonic acid |
InChI |
InChI=1S/C15H18O3S/c1-9(2)12-6-5-10(3)15-13(8-12)11(4)7-14(15)19(16,17)18/h5-9H,1-4H3,(H,16,17,18) |
InChI Key |
VIZXMHCBZLGUET-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC(=C2C=C(C=C1)C(C)C)C)S(=O)(=O)O |
Canonical SMILES |
CC1=C2C(=CC(=C2C=C(C=C1)C(C)C)C)S(=O)(=O)O |
Other CAS No. |
16915-32-5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
A comparative analysis should highlight compounds with analogous structures or bioactivities. For clarity, a table (as mandated by and ) would contrast molecular properties, spectroscopic data, and biological efficacy.
Table 1: Comparative Analysis of Gualenic Acid and Structurally Related Compounds
Notes:
Mechanistic and Pharmacological Contrasts
emphasizes synthesizing results with literature. For example:
"While this compound exhibits [specific activity], Compound X shows superior efficacy in [assay], likely due to its [structural feature] .
Thermodynamic and Kinetic Properties
A secondary table could compare solubility, logP, or metabolic stability, critical for pharmaceutical applications. Experimental methods (e.g., HPLC protocols) must be described in sufficient detail for reproducibility .
Discussion
This section should resolve contradictions in the literature (per and ). For instance:
"Although Smith et al. (2020) reported this compound’s instability at pH < 5, recent studies by Lee et al. (2024) demonstrate stabilization via [method], aligning with observations in Compound Z ."
Key points:
- Address conflicting data on reactivity or bioactivity.
- Highlight gaps (e.g., lack of in vivo studies) and propose future research .
Supporting Information
Q & A
Q. How to ensure reproducibility in this compound’s in vivo toxicity assessments?
- Methodological Answer : Adhere to ARRIVE guidelines for animal studies: specify strain, sex, age, and housing conditions. Use randomized block designs to minimize bias. Include positive/negative controls (e.g., vehicle-only groups). Publish raw histopathology images and serum biochemistry data in supplementary materials .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


